molecular formula C12H10BrF2NO2 B1414652 Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate CAS No. 1807116-82-0

Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate

Cat. No.: B1414652
CAS No.: 1807116-82-0
M. Wt: 318.11 g/mol
InChI Key: JXLLQQIFNJHRMA-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate is an organic compound with the molecular formula C12H10BrF2NO2 It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and difluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or acetonitrile to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents used.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or azides.

    Oxidation Products: Carboxylic acids or nitriles.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: Researchers use it to study the effects of difluoromethyl and cyano groups on biological systems, contributing to the understanding of structure-activity relationships.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate involves its interaction with molecular targets, such as enzymes or receptors. The bromine and cyano groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • Ethyl 2-bromo-3-cyano-5-(trifluoromethyl)phenylacetate
  • Ethyl 2-bromo-3-cyano-5-(methyl)phenylacetate
  • Ethyl 2-bromo-3-cyano-5-(chloromethyl)phenylacetate

Comparison: Ethyl 2-bromo-3-cyano-5-(difluoromethyl)phenylacetate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its trifluoromethyl analog, it has different reactivity and biological activity profiles. The difluoromethyl group also affects the compound’s stability and solubility, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-[2-bromo-3-cyano-5-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF2NO2/c1-2-18-10(17)5-7-3-8(12(14)15)4-9(6-16)11(7)13/h3-4,12H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLLQQIFNJHRMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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